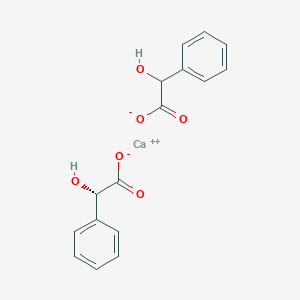![molecular formula C26H48N2O2 B217279 Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene CAS No. 103582-46-3](/img/structure/B217279.png)
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene, also known as MVE, is a bicyclic compound that has gained attention in scientific research due to its potential applications in drug discovery and development. MVE is a synthetic compound that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene is not fully understood, but studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling and the activation of the p38 MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain sensitivity, and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, the complex synthesis method and the requirement for expertise in synthetic chemistry may limit its use in some labs. Additionally, the potential toxicity of this compound and the need for careful handling of hazardous chemicals may also limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research on Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene. One potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related disorders. Another potential direction is the exploration of its potential applications in cancer therapy. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, the development of more efficient and scalable synthesis methods for this compound may also facilitate its use in scientific research.
Synthesemethoden
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene can be synthesized through a series of chemical reactions, starting with the reaction of 1,3-cyclohexadiene with methylene chloride in the presence of a catalyst. The resulting product is then subjected to a series of reactions involving bromination, deprotection, and elimination to yield this compound. The synthesis of this compound is a complex process that requires expertise in synthetic chemistry and careful handling of hazardous chemicals.
Wissenschaftliche Forschungsanwendungen
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene has been the subject of various scientific studies due to its potential applications in drug discovery and development. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. This compound has also been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
CAS-Nummer |
103582-46-3 |
|---|---|
Molekularformel |
C26H48N2O2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14O/c1-7(11-2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
InChI-Schlüssel |
UHVCEHVDJBKVEQ-UHFFFAOYSA-N |
SMILES |
COC(=C)C1CC2CC1C=C2 |
Kanonische SMILES |
COC(=C)C1CC2CC1C=C2 |
Synonyme |
Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



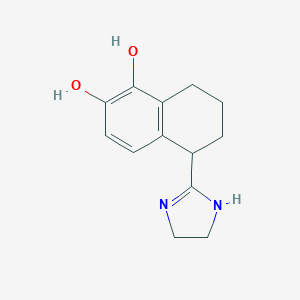
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
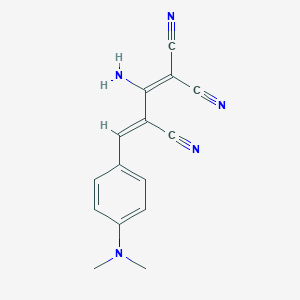
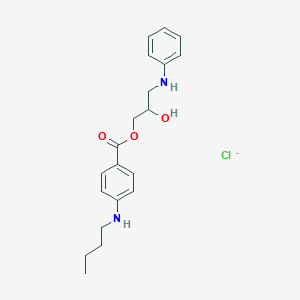
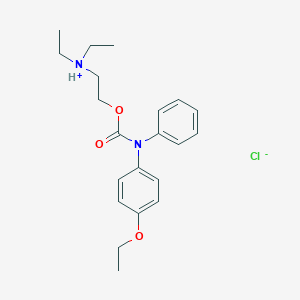
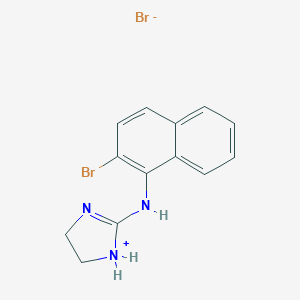
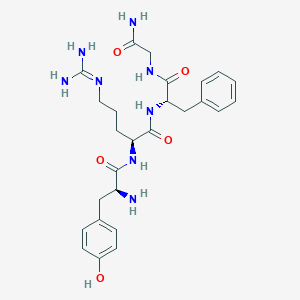
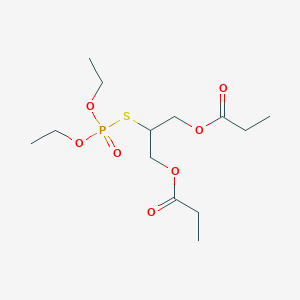
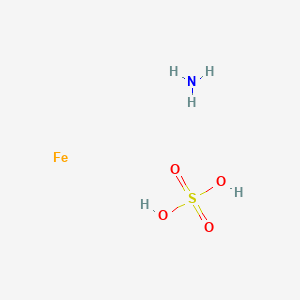
![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)

